molecular formula C20H28N2O B14271536 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 138144-96-4

2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol

Cat. No.: B14271536
CAS No.: 138144-96-4
M. Wt: 312.4 g/mol
InChI Key: HWCBGVSAVCARJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . The reaction typically occurs under mild conditions, and the product crystallizes in the centrosymmetric monoclinic space group C2/c .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale condensation reactions similar to those used in laboratory synthesis. The process may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted phenolic derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol involves its ability to act as an antioxidant. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage . This property is particularly valuable in protecting polymers and lubricants from oxidative degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol is unique due to its combination of a sterically hindered phenol with a pyridinylamino group. This structure provides it with distinct chemical properties, making it valuable in various applications, particularly as an antioxidant and in biological research .

Properties

CAS No.

138144-96-4

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C20H28N2O/c1-19(2,3)15-11-14(12-16(18(15)23)20(4,5)6)13-22-17-9-7-8-10-21-17/h7-12,23H,13H2,1-6H3,(H,21,22)

InChI Key

HWCBGVSAVCARJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=CC=N2

Origin of Product

United States

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